molecular formula C10H24N2O B13502343 5-{[2-(Dimethylamino)ethyl](methyl)amino}pentan-2-ol

5-{[2-(Dimethylamino)ethyl](methyl)amino}pentan-2-ol

Cat. No.: B13502343
M. Wt: 188.31 g/mol
InChI Key: WMDMYJFFOMWABP-UHFFFAOYSA-N
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Description

5-{2-(Dimethylamino)ethylamino}pentan-2-ol is an organic compound with the molecular formula C10H24N2O. It is a derivative of pentanol, featuring both dimethylamino and methylamino groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-(Dimethylamino)ethylamino}pentan-2-ol typically involves the reaction of 2-(dimethylamino)ethylamine with 2-pentanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-{2-(Dimethylamino)ethylamino}pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

5-{2-(Dimethylamino)ethylamino}pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{2-(Dimethylamino)ethylamino}pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.

    Dimethylaminoethanol: A compound with similar amino groups, used in various chemical applications.

Uniqueness

5-{2-(Dimethylamino)ethylamino}pentan-2-ol is unique due to its specific structure, which combines both dimethylamino and methylamino groups with a pentanol backbone. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H24N2O

Molecular Weight

188.31 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl-methylamino]pentan-2-ol

InChI

InChI=1S/C10H24N2O/c1-10(13)6-5-7-12(4)9-8-11(2)3/h10,13H,5-9H2,1-4H3

InChI Key

WMDMYJFFOMWABP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN(C)CCN(C)C)O

Origin of Product

United States

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